Lidocaine maleate
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Overview
Description
Lidocaine maleate is a compound formed by the combination of lidocaine, a local anesthetic, and maleic acid. Lidocaine is widely used for its anesthetic and antiarrhythmic properties. It works by blocking sodium channels in neuronal cell membranes, preventing the propagation of pain signals and stabilizing cardiac membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lidocaine maleate can be synthesized by reacting lidocaine base with maleic acid. The reaction typically involves dissolving lidocaine in an appropriate solvent, such as ethanol, and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Lidocaine maleate undergoes various chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Lidocaine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and other strong bases are often employed.
Major Products
The major products formed from these reactions include various metabolites of lidocaine, such as monoethylglycinexylidide and glycinexylidide .
Scientific Research Applications
Lidocaine maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.
Biology: Investigated for its effects on neuronal signaling and ion channel function.
Medicine: Widely used in clinical research for its anesthetic and antiarrhythmic properties.
Industry: Employed in the formulation of topical anesthetics and other pharmaceutical products
Mechanism of Action
Lidocaine maleate exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. In cardiac tissues, lidocaine stabilizes the membrane and reduces excitability, making it effective in treating arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different pharmacokinetic profile.
Etidocaine: Known for its longer duration of action and deeper penetration.
Ropivacaine: Preferred for its reduced cardiotoxicity compared to lidocaine.
Uniqueness
Lidocaine maleate is unique due to its rapid onset of action and intermediate duration of efficacy. It is particularly suitable for procedures requiring quick and effective anesthesia. Additionally, its combination with maleic acid enhances its stability and solubility, making it a versatile compound in various applications .
Properties
CAS No. |
159309-72-5 |
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Molecular Formula |
C18H26N2O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O.C4H4O4/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;5-3(6)1-2-4(7)8/h7-9H,5-6,10H2,1-4H3,(H,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
CPOVYOJEOWEAGA-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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